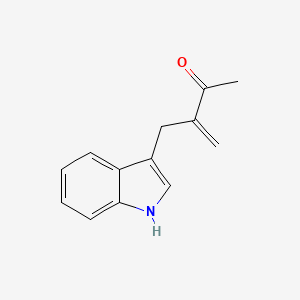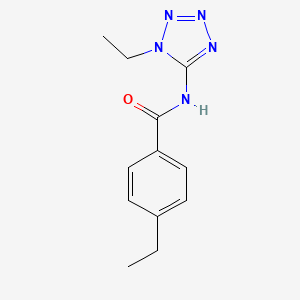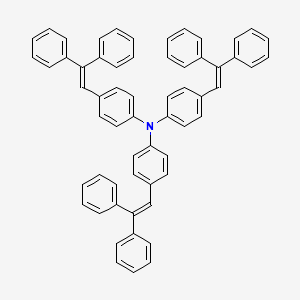
Tris(4-(2,2-diphenylvinyl)phenyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(4-(2,2-diphenylvinyl)phenyl)amine: is an organic compound with the molecular formula C60H45N and a molecular weight of 780.03 g/mol . This compound is known for its unique structure, which includes three phenyl groups each substituted with a 2,2-diphenylvinyl group, all attached to a central nitrogen atom. It is commonly used in the field of organic electronics due to its excellent optoelectronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(4-(2,2-diphenylvinyl)phenyl)amine typically involves the reaction of 4-bromo-2,2-diphenylvinylbenzene with an amine precursor under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is usually purified by recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ferric chloride and other metal-based oxidants.
Substitution: Typical reagents for substitution reactions include halogens and nitrating agents under acidic conditions.
Major Products:
Scientific Research Applications
Chemistry: Tris(4-(2,2-diphenylvinyl)phenyl)amine is widely used in the development of organic light-emitting diodes (OLEDs) due to its excellent hole-transporting properties .
Biology and Medicine: While its primary applications are in materials science, research is ongoing to explore its potential in biological systems, particularly in bioimaging and as a component in biosensors .
Industry: In the industrial sector, this compound is used in the manufacture of electronic devices, including OLED displays and photovoltaic cells .
Mechanism of Action
The mechanism of action of Tris(4-(2,2-diphenylvinyl)phenyl)amine in electronic applications involves its ability to transport holes efficiently. The compound’s structure allows for effective charge delocalization, which is crucial for its performance in optoelectronic devices . The molecular targets include the active layers in OLEDs and other electronic components, where it facilitates charge transport and improves device efficiency .
Comparison with Similar Compounds
Tris(4-(diethylamino)phenyl)amine: Known for its use in optoelectronic devices, similar to Tris(4-(2,2-diphenylvinyl)phenyl)amine.
Tris(4-(thiophen-2-yl)phenyl)amine: Used in high-contrast electrochromic devices.
Uniqueness: this compound stands out due to its unique structure, which provides superior hole-transporting properties and stability compared to other similar compounds .
Properties
Molecular Formula |
C60H45N |
|---|---|
Molecular Weight |
780.0 g/mol |
IUPAC Name |
4-(2,2-diphenylethenyl)-N,N-bis[4-(2,2-diphenylethenyl)phenyl]aniline |
InChI |
InChI=1S/C60H45N/c1-7-19-49(20-8-1)58(50-21-9-2-10-22-50)43-46-31-37-55(38-32-46)61(56-39-33-47(34-40-56)44-59(51-23-11-3-12-24-51)52-25-13-4-14-26-52)57-41-35-48(36-42-57)45-60(53-27-15-5-16-28-53)54-29-17-6-18-30-54/h1-45H |
InChI Key |
VAJLGRHMEFMPPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)N(C3=CC=C(C=C3)C=C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)C=C(C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


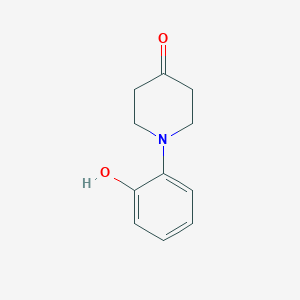

![{Phenyl[(1H-1,2,4-triazol-5-yl)amino]methyl}phosphonic acid](/img/structure/B12533085.png)
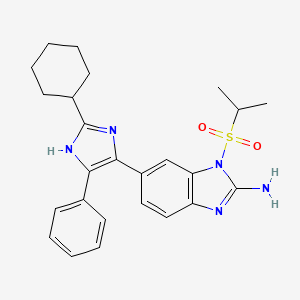
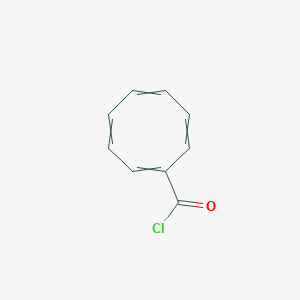
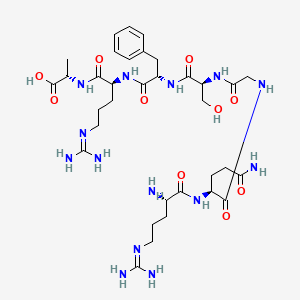
![2-Oxo-1-oxaspiro[4.5]decan-8-yl 2-methylprop-2-enoate](/img/structure/B12533105.png)

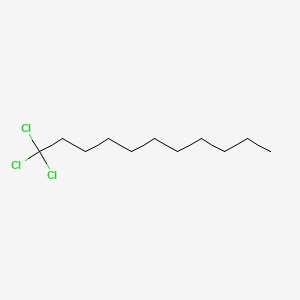
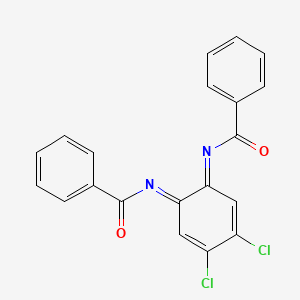
![3-Hydroxy-1-[4-(2-hydroxyethyl)phenyl]-3-methylbutan-1-one](/img/structure/B12533143.png)
![4-[(2-Ethyl-2H-tetrazol-5-yl)methyl]aniline](/img/structure/B12533144.png)
